molecular formula C21H20N4O3S3 B2810848 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-41-7

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2810848
CAS No.: 1021215-41-7
M. Wt: 472.6
InChI Key: BTPCYAPPDQRSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its structural similarity to purines . Key substituents include:

  • 1-Position: A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone moiety that enhances polarity and metabolic stability .
  • 3-Position: A methyl group, which may sterically hinder undesired interactions.
  • 4-Position: A carboxamide linked to a thiophen-2-ylmethyl group, facilitating hydrogen-bonding interactions .

Synthetic routes for analogous pyrazolo[3,4-b]pyridines involve cyclocondensation of aldehydes with cyanoacetates in ionic liquids (e.g., [bmim][BF₄]) or refluxing in DMF/EtOH with piperidine catalysts . While direct synthesis data for this compound is absent in the provided evidence, its structural analogs (e.g., compound 39 in ) suggest similar methodologies involving carboxamide coupling and sulfone introduction .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-yl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S3/c1-13-19-16(21(26)22-11-15-4-2-7-29-15)10-17(18-5-3-8-30-18)23-20(19)25(24-13)14-6-9-31(27,28)12-14/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCYAPPDQRSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_4O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these atoms contributes to its biological properties and potential therapeutic applications.

Recent studies have identified this compound as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . It has demonstrated significant potency in activating GIRK1 and GIRK2 channels, which are crucial for various physiological processes including neuronal excitability and cardiac function.

Key Findings:

  • Potency : The compound exhibits nanomolar potency as a GIRK1/2 activator, showing improved metabolic stability compared to prototypical urea-based compounds .
  • Metabolic Stability : The incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety enhances metabolic stability, making it a promising candidate for further development in therapeutic applications .

Biological Activity Data

The following table summarizes the potency and efficacy of various derivatives related to the compound in activating GIRK channels:

CompoundGIRK1/2 Potency (nM)GIRK1/4 Potency (nM)Efficacy (%)
11a137 ± 23702 ± 21195 ± 2
11b962 ± 1703133 ± 28959 ± 5
11c>10000>10000-
11d239 ± 50601 ± 13744 ± 4
11e150 ± 38563 ± 7368 ± 3
11f 132 ± 24 335 ± 65 76 ± 5

This data highlights the variability in potency among different structural derivatives and emphasizes the importance of specific functional groups in enhancing biological activity.

Case Study: GIRK Channel Activation

In a study investigating the activation of GIRK channels, researchers synthesized a series of compounds based on the pyrazolo[3,4-b]pyridine scaffold. Among these, the compound was found to be one of the most effective in promoting channel activity. The study utilized tier one DMPK assays to evaluate metabolic stability and pharmacokinetics, revealing that compounds containing the dioxidotetrahydrothiophene moiety had significantly better profiles than those without it .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The activation of GIRK channels was linked to reduced excitotoxicity in neuronal cells exposed to glutamate. This suggests potential therapeutic implications for conditions such as epilepsy and neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Features
Target Compound Pyrazolo[3,4-b]pyridine 1,1-dioxidotetrahydrothiophen-3-yl, 3-methyl, 6-thiophen-2-yl, N-(thiophen-2-ylmethyl) carboxamide N/A Sulfone enhances polarity; dual thiophene groups for π-stacking
1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (Compound 39) Pyrazolo[3,4-b]pyridine 4-Fluorobenzyl, N-(thiophen-2-ylmethyl) 129 Fluorine increases lipophilicity; lacks sulfone moiety
1005632-95-0 Pyrazolo[3,4-b]pyridine Difluoromethyl, sulfonyl piperazine N/A Sulfonyl group for solubility; difluoromethyl for metabolic resistance
7b () Thieno[2,3-b]thiophene Bis-pyrazole, carbonyl groups >300 High thermal stability due to aromaticity and hydrogen bonding
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups 243–245 Electron-withdrawing groups enhance reactivity

Key Findings :

Sulfone vs. Sulfone-containing compounds (e.g., 1005632-95-0) often exhibit enhanced metabolic stability due to resistance to oxidative degradation .

Thiophene Substituents :

  • Dual thiophene groups (6-position and N-substituent) may facilitate π-π stacking with aromatic residues in biological targets, a feature shared with compound 39 .

Thermal Stability :

  • High melting points in analogs like 7b (>300°C) correlate with extended aromatic systems and hydrogen-bonding networks, suggesting the target compound may exhibit similar stability if crystallized effectively .

Synthetic Flexibility :

  • The use of ionic liquids (e.g., [bmim][BF₄]) in pyrazolo[3,4-b]pyridine synthesis () highlights green chemistry approaches applicable to the target compound .

Research Implications and Gaps

  • Crystallography : Tools like SHELX and Mercury () could elucidate the target compound’s hydrogen-bonding patterns and crystal packing, critical for bioavailability .
  • Synthetic Optimization : ’s use of DMF/EtOH with piperidine catalysts (yields ~75%) could guide scalable synthesis, though sulfone introduction may require additional steps .

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReaction TypeOptimal ConditionsYield (%)Reference
1Pyrazole FormationEthanol reflux, 80°C, 6h78
2SulfonationDMF, 100°C, 12h65
3Amide CouplingPEG-400, 70°C, 3h84

Q. Table 2. Biological Activity Trends in Analogous Compounds

Substituent ModificationBiological Activity (IC50, μM)TargetReference
Thiophene-2-yl → Phenyl12.4 → 45.7 (Anticancer)Topoisomerase II
Methyl → Ethyl at Position 38.9 → 3.2 (Antimicrobial)DHFR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.